

# Funobactam: A New Frontier in Combating Carbapenem-Resistant Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Funobactam |           |
| Cat. No.:            | B15363246  | Get Quote |

A comparative analysis of **Funobactam** (XNW4107) against standard-of-care treatments for complicated urinary tract infections (cUTI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).

The rise of carbapenem-resistant Gram-negative bacteria presents a formidable challenge to global public health. In response, a new generation of  $\beta$ -lactamase inhibitors is emerging, offering renewed hope in the fight against these resilient pathogens. **Funobactam**, a novel diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitor, developed by Evopoint Biosciences, is at the forefront of this wave. When combined with imipenem/cilastatin, **Funobactam** has demonstrated potent activity against a broad spectrum of serine  $\beta$ -lactamase-producing bacteria, including carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii (CRAB).[1][2] This guide provides a comprehensive comparison of **Funobactam**'s performance with current standard-of-care treatments, supported by available preclinical and clinical data.

### Mechanism of Action: Restoring Carbapenem Efficacy

**Funobactam**'s primary role is to inhibit serine  $\beta$ -lactamases, enzymes produced by bacteria that degrade  $\beta$ -lactam antibiotics like imipenem, rendering them ineffective.[1] By binding to and inactivating these enzymes, **Funobactam** effectively restores the antibacterial activity of



imipenem. This mechanism is crucial for treating infections caused by bacteria that have acquired resistance to carbapenems, a last-resort class of antibiotics. **Funobactam** itself does not possess intrinsic antibacterial activity.[2]

The following diagram illustrates the general mechanism of  $\beta$ -lactamase inhibition:



Click to download full resolution via product page

Caption: Mechanism of  $\beta$ -lactamase inhibition by **Funobactam**.

### **Preclinical Performance: Potent In Vivo Efficacy**

In preclinical studies, the combination of imipenem and **Funobactam** has shown significant efficacy against serine carbapenemase-producing Gram-negative bacteria. A neutropenic murine thigh infection model demonstrated the potent in vivo activity of this combination against various isolates of Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][3][4][5]

Table 1: In Vivo Efficacy of Imipenem/Funobactam in a Murine Thigh Infection Model[1]



| Bacterial Species         | Number of Isolates | lmipenem/Funobac<br>tam MIC Range<br>(mg/L) | 24h Change in<br>log10 CFU/thigh<br>(Imipenem/Funoba<br>ctam HSR*) |
|---------------------------|--------------------|---------------------------------------------|--------------------------------------------------------------------|
| Acinetobacter baumannii   | 7                  | 1-16                                        | -0.46 to -3.77                                                     |
| Pseudomonas<br>aeruginosa | 4                  | 1-8                                         | -2.33 to -3.76                                                     |
| Klebsiella<br>pneumoniae  | 4                  | 0.25-16                                     | Stasis to >1-log kill                                              |

<sup>\*</sup>Human-Simulated Regimen (HSR) of imipenem 500 mg and **Funobactam** 250 mg administered every 6 hours.

### Clinical Trials: Benchmarking Against Standard of Care

**Funobactam**, in combination with imipenem/cilastatin, has advanced to Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis, and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1]

#### **Complicated Urinary Tract Infections (cUTI)**

The ongoing Phase 3 trial (NCT05204368) is a multicenter, randomized, double-blind, double-dummy study comparing the efficacy and safety of intravenous imipenem/cilastatin/**Funobactam** to meropenem in hospitalized adults with cUTI.[6] While the results are not yet fully published, the study design provides a direct comparison to a standard-of-care carbapenem.

Table 2: Comparison of Funobactam Combination and Standard of Care for cUTI



| Feature                                              | Imipenem/Cilastati<br>n/Funobactam                | Meropenem<br>(Standard of Care)                                       | Meropenem/Vaborb<br>actam (Novel<br>Therapy)                            |
|------------------------------------------------------|---------------------------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------|
| Mechanism of Action                                  | Carbapenem + DBO<br>β-lactamase inhibitor         | Carbapenem                                                            | Carbapenem + Boronic acid β- lactamase inhibitor                        |
| Spectrum of Activity                                 | Active against serine<br>β-lactamase<br>producers | Active against many Gram-negatives, but susceptible to carbapenemases | Active against KPC-<br>producing CRE                                    |
| Reported Efficacy<br>(Clinical Cure Rate in<br>cUTI) | Data pending from<br>NCT05204368                  | Varies based on resistance patterns                                   | ~98% in TANGO-I trial                                                   |
| Safety Profile                                       | Expected to be similar to imipenem/cilastatin     | Generally well-<br>tolerated; potential for<br>seizures               | Generally well-<br>tolerated; similar to<br>piperacillin/tazobacta<br>m |

## Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)

A completed Phase 3 registration trial (XNW4107-302) evaluated the efficacy, safety, and tolerability of **Funobactam**/imipenem/cilastatin compared to intravenous imipenem/cilastatin/relebactam (Recarbrio) in 449 adults with HABP/VABP caused by Gramnegative bacteria.[7]

According to a press release from Evopoint Biosciences, the study met its primary endpoint, demonstrating that **Funobactam**/imipenem/cilastatin was non-inferior to the comparator in 14-day all-cause mortality.[7] Furthermore, the **Funobactam** combination reportedly showed superior results in terms of clinical treatment success rate and clearance of multidrug-resistant microorganisms.[7] The detailed data from this study are anticipated to be presented at upcoming academic conferences and published in scientific journals.[7]

Table 3: Comparison of Funobactam Combination and Standard of Care for HABP/VABP



| Feature                                                     | lmipenem/Cilastati<br>n/Funobactam                                                   | Imipenem/Cilastati<br>n/Relebactam<br>(Standard of Care)                     | Piperacillin/Tazoba<br>ctam (Standard of<br>Care)                              |
|-------------------------------------------------------------|--------------------------------------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| Mechanism of Action                                         | Carbapenem + DBO<br>β-lactamase inhibitor                                            | Carbapenem + DBO<br>β-lactamase inhibitor                                    | Penicillin + β-<br>lactamase inhibitor                                         |
| Spectrum of Activity                                        | Broad activity against<br>serine β-lactamase<br>producers, including<br>CRAB and CRE | Activity against KPC and AmpC-producing Enterobacteriaceae and P. aeruginosa | Broad spectrum, but<br>not reliable against<br>many carbapenemase<br>producers |
| Reported Efficacy (All-<br>Cause Mortality in<br>HABP/VABP) | Non-inferior to<br>imipenem/cilastatin/rel<br>ebactam (detailed<br>data pending)     | 15.9% (Day 28) in<br>RESTORE-IMI 2 trial                                     | 21.3% (Day 28) in<br>RESTORE-IMI 2 trial                                       |
| Safety Profile                                              | Favorable tolerability and satisfactory safety profile reported                      | Generally well-<br>tolerated; similar to<br>piperacillin/tazobacta<br>m      | Generally well-<br>tolerated                                                   |

#### **Experimental Protocols**

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies of **Funobactam**.

#### In Vivo Murine Thigh Infection Model[1][3]

- Animal Model: Neutropenic ICR mice.
- Bacterial Strains: A selection of clinical isolates of A. baumannii, P. aeruginosa, and K. pneumoniae with confirmed carbapenem resistance and serine β-lactamase production.
- Infection: Intramuscular injection of a bacterial suspension into the thigh.
- Treatment: Subcutaneous administration of human-simulated regimens of imipenem alone or in combination with Funobactam. Dosing was initiated two hours post-infection.







• Primary Endpoint: The change in bacterial density (log10 CFU/thigh) over a 24-hour period compared to 0-hour controls.

The following diagram outlines the general workflow of this preclinical experiment:





Click to download full resolution via product page

Caption: Experimental workflow for the neutropenic murine thigh infection model.





# Phase 3 Clinical Trial for HABP/VABP (XNW4107-302)[8] [9][10]

- Study Design: A prospective, international, multicenter, double-blind, randomized, positivecontrolled, non-inferiority trial.
- Participants: Adults with a clinical diagnosis of HABP or VABP caused by Gram-negative bacteria.
- Intervention: Intravenous Funobactam/imipenem/cilastatin.
- Comparator: Intravenous imipenem/cilastatin/relebactam.
- Primary Endpoint: All-cause mortality at Day 14.
- Secondary Endpoints: Clinical response, microbiological response, and safety.

The general logical relationship for patient progression through this clinical trial is depicted below:





Click to download full resolution via product page

Caption: Logical workflow of the Phase 3 HABP/VABP clinical trial.



#### Conclusion

**Funobactam**, in combination with imipenem/cilastatin, represents a promising new therapeutic option for serious infections caused by carbapenem-resistant Gram-negative pathogens. Preclinical data demonstrates potent in vivo activity, and preliminary results from Phase 3 clinical trials suggest non-inferiority and potential superiority in certain endpoints compared to a current standard-of-care  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combination. The forthcoming publication of detailed clinical trial data will be crucial for fully elucidating the clinical utility of **Funobactam** and its place in the evolving landscape of antimicrobial therapeutics. For researchers and drug development professionals, **Funobactam**'s journey from discovery to late-stage clinical development underscores the potential of novel  $\beta$ -lactamase inhibitors to address the urgent threat of antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for timedependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of a novel β-lactamase inhibitor combination imipenem/XNW4107 against recent clinical Gram-negative bacilli from China PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for timedependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1722. In vivo Activity of Imipenem/XNW4107 Human-Simulated Regimen against Serine Carbapenemase-Producing Acinetobacter baumannii and Pseudomonas aeruginosa in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]



- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Evopoint has submitted the Pre-NDA application for its novel drug Funobactam (XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]
- To cite this document: BenchChem. [Funobactam: A New Frontier in Combating Carbapenem-Resistant Gram-Negative Infections]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b15363246#benchmarking-funobactam-s-performance-against-standard-of-care-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com